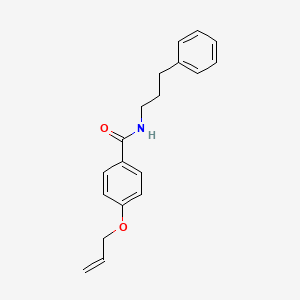![molecular formula C16H24ClNO4 B4404343 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride](/img/structure/B4404343.png)
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride
描述
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride, also known as DMEMB-HCl, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure that makes it useful in a variety of research fields, including neuroscience, pharmacology, and drug discovery. In
科学研究应用
2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been shown to have neuroprotective effects and improve cognitive function in animal models. Additionally, this compound has been studied for its potential applications in drug discovery, where it has been shown to have antitumor and antiviral properties.
作用机制
The exact mechanism of action of 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for cognitive function and memory.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects that make it useful in scientific research. For example, this compound has been shown to have antioxidant properties, which can help protect cells from damage caused by oxidative stress. Additionally, this compound has been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
实验室实验的优点和局限性
One of the major advantages of 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride is its versatility in scientific research. This compound has been shown to have a wide range of potential applications, making it useful for a variety of research fields. Additionally, this compound is relatively stable and easy to work with, which makes it a popular choice for many researchers. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis process can be complex and time-consuming, which can make it difficult to obtain large quantities of the compound.
未来方向
There are many potential future directions for research on 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]-3-methoxybenzaldehyde hydrochloride. One area of interest is in the development of new drugs that are based on the chemical structure of this compound. Additionally, there is ongoing research on the potential applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also interest in exploring the potential applications of this compound in the field of regenerative medicine, where it may be useful in promoting tissue repair and regeneration.
Conclusion:
This compound is a complex chemical compound that has a wide range of potential applications in scientific research. Its unique chemical structure makes it useful in a variety of research fields, including neuroscience, pharmacology, and drug discovery. While there are some limitations to using this compound in lab experiments, its versatility and potential applications make it an important compound for researchers to study. Ongoing research on this compound is likely to uncover even more potential applications and future directions for this promising compound.
属性
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4.ClH/c1-12-9-17(10-13(2)21-12)7-8-20-16-14(11-18)5-4-6-15(16)19-3;/h4-6,11-13H,7-10H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQZABKSTQFKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=C(C=CC=C2OC)C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-allyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4404269.png)
![N-(4-{5-[(cyclopropylcarbonyl)amino]-1H-benzimidazol-2-yl}phenyl)cyclopropanecarboxamide](/img/structure/B4404276.png)

![N-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B4404290.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4404296.png)
![1-{3-methoxy-4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4404302.png)
![methyl 7-(2-furyl)-5-methyl-2-(methylthio)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4404307.png)
![1-{4-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4404320.png)





![5-[(4-fluorophenyl)(2-pyridinylamino)methyl]-6-quinolinol](/img/structure/B4404384.png)